(1R,2R)-rel-Methyl 2-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate
Description
“(1R,2R)-rel-Methyl 2-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate” (CAS: 162129-55-7) is a cyclopropane-derived compound featuring a methyl ester group and a tert-butoxycarbonyl (Boc)-protected amino moiety. Its molecular formula is C₁₀H₁₇NO₄ (molecular weight: 215.25 g/mol) . The Boc group enhances stability during synthetic processes, while the cyclopropane ring confers structural rigidity, making it valuable in medicinal chemistry and drug intermediate synthesis. The compound’s stereochemistry (rel-(1R,2R)) is critical for its interactions in chiral environments, influencing both synthetic pathways and biological activity.
Properties
IUPAC Name |
methyl (1R,2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopropane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO4/c1-10(2,3)15-9(13)11-7-5-6(7)8(12)14-4/h6-7H,5H2,1-4H3,(H,11,13)/t6-,7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYDFYTQQOAHATE-RNFRBKRXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC1C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1C[C@H]1C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of a suitable cyclopropane carboxylate with tert-butyl carbamate under basic conditions to introduce the Boc-protected amino group .
Industrial Production Methods
Industrial production of this compound often employs flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes. These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste .
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-rel-Methyl 2-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate undergoes various chemical reactions, including:
Substitution Reactions: The Boc-protected amino group can be deprotected under acidic conditions to yield the free amine, which can then participate in further substitution reactions.
Oxidation and Reduction: The cyclopropane ring can be subjected to oxidation or reduction, leading to ring-opening or other structural modifications.
Common Reagents and Conditions
Oxidation: Oxidizing agents like potassium permanganate or osmium tetroxide can be used to oxidize the cyclopropane ring.
Major Products Formed
Deprotection: The major product of Boc deprotection is the free amine derivative of the cyclopropane carboxylate.
Oxidation: Oxidation of the cyclopropane ring can lead to the formation of diols or carboxylic acids, depending on the specific conditions used.
Scientific Research Applications
Drug Development
The compound has been studied for its potential as a building block in the synthesis of various pharmaceuticals. Its unique cyclopropane structure allows for the introduction of diverse functional groups, which can enhance biological activity. Research indicates that derivatives of cyclopropanecarboxylates have shown promise in developing drugs targeting metabolic disorders and cancer therapies .
Case Studies
- Anticancer Agents : A study demonstrated that modifications of cyclopropanecarboxylates could lead to compounds with significant cytotoxicity against cancer cell lines. The incorporation of the tert-butoxycarbonyl (Boc) group enhances solubility and stability, making it a suitable candidate for further development .
- Antimicrobial Activity : Another investigation highlighted the compound's derivatives exhibiting antimicrobial properties. The structural features provided by the cyclopropane moiety were linked to increased potency against specific bacterial strains .
Synthetic Methodologies
(1R,2R)-rel-Methyl 2-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate serves as an important intermediate in organic synthesis. Its ability to undergo various reactions, such as nucleophilic substitutions and cycloadditions, makes it versatile in synthetic pathways.
Applications in Synthesis
- Synthesis of Amino Acids : The compound has been utilized in synthesizing amino acid derivatives, which are crucial for peptide synthesis and bioconjugation processes .
- Construction of Complex Natural Products : Due to its structural features, it is employed as a precursor in synthesizing complex natural products with biological activity .
Potential Therapeutic Uses
Research into the therapeutic applications of (1R,2R)-rel-Methyl 2-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate is ongoing:
- Neurological Disorders : Compounds derived from this structure have been investigated for their neuroprotective effects, particularly in models of neurodegenerative diseases .
- Metabolic Disorders : There is emerging evidence suggesting that modifications of this compound may influence metabolic pathways, potentially leading to new treatments for conditions like diabetes and obesity .
Mechanism of Action
The mechanism of action of (1R,2R)-rel-Methyl 2-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate involves its conversion to active intermediates through deprotection and subsequent reactions. The Boc group protects the amino functionality during synthetic transformations, preventing unwanted side reactions. Upon deprotection, the free amine can interact with various molecular targets, facilitating the formation of desired products through nucleophilic substitution or other reaction pathways .
Comparison with Similar Compounds
(a) Ethyl Ester Variant: (1R,2S)-rel-Ethyl 1-((tert-butoxycarbonyl)amino)-2-vinylcyclopropanecarboxylate
- Molecular Formula: C₁₃H₂₁NO₄ (MW: 255.31 g/mol) .
- Key Differences :
- Substitution of methyl ester with ethyl ester increases lipophilicity (XLogP3: 2.1 vs. ~1.5 estimated for the methyl analog) .
- Presence of a vinyl group introduces sites for further functionalization (e.g., hydrogenation or epoxidation).
- Higher molecular weight and rotatable bond count (7 vs. 5 in the methyl analog) may reduce membrane permeability.
(b) Carboxylic Acid Form: (1R,2S)-2-((tert-butoxycarbonyl)amino)cyclopropane-1-carboxylic Acid
- Molecular Formula: C₉H₁₅NO₄ (MW: 201.22 g/mol) .
- Key Differences: Absence of the methyl ester group increases polarity (higher solubility in aqueous media but reduced cell permeability). Directly serves as a carboxylic acid intermediate for peptide coupling or esterification.
(c) Brominated Derivative: rel-(1R,2R)-Methyl 2-(bromomethyl)cyclopropanecarboxylate
- Key Feature: Bromomethyl substituent replaces the Boc-amino group .
- Applications : Acts as an alkylating agent in cross-coupling reactions.
- Reactivity : Higher electrophilicity due to the bromine atom, enabling nucleophilic substitutions.
Stereochemical Variants
(a) rel-(1R,2S)-Diastereomers
- Example: (1R,2S)-2-((tert-butoxycarbonyl)amino)cyclopropane-1-carboxylic acid .
- Impact : Altered spatial arrangement affects hydrogen bonding and target binding. For instance, the (1R,2S) configuration may reduce affinity for enzymes requiring (1R,2R) stereochemistry.
(b) Racemic Mixtures
- Compounds like rac-(1R,2R)-2-[(tert-Butoxy)carbonyl]cyclopropane-1-carboxylic acid lack stereochemical purity, limiting their use in enantioselective synthesis unless resolved.
Functional Group Variations
(a) Boc-Protected vs. Unprotected Amines
- Removal of the Boc group (e.g., via acidolysis) yields primary amines, increasing reactivity but reducing stability.
(b) Ester vs. Carboxylic Acid
- Methyl Ester : Stabilizes the carboxylate for storage; hydrolyzes to carboxylic acid under basic conditions.
- Ethyl Ester : Slower hydrolysis kinetics compared to methyl esters due to steric hindrance .
Data Tables
Table 1: Key Properties of (1R,2R)-rel-Methyl Ester and Analogs
*Estimated based on structural analogs.
Biological Activity
(1R,2R)-rel-Methyl 2-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate, a cyclopropane derivative, has gained attention due to its unique structural features and potential biological applications. This compound is characterized by a cyclopropane ring and a tert-butoxycarbonyl (Boc) protecting group, which influence its reactivity and interactions with biological targets. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications in medicinal chemistry, and relevant case studies.
- Molecular Formula : C10H17NO4
- Molecular Weight : 215.25 g/mol
- CAS Number : 162129-55-7
- Purity : Typically ≥ 97% .
The biological activity of (1R,2R)-rel-Methyl 2-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate is closely linked to its structural characteristics:
- Cyclopropane Ring : This moiety can act as a reactive site for covalent bonding with enzymes or receptors, facilitating biochemical reactions.
- Boc Protecting Group : Enhances stability and selectivity during reactions, allowing for controlled release of the active amine group.
1. Medicinal Chemistry
This compound serves as an intermediate in the synthesis of various pharmaceuticals, particularly in the development of antiviral and anticancer agents. Its unique structure allows for modifications that can enhance pharmacological properties .
2. Enzyme Inhibition Studies
Research has demonstrated that derivatives of (1R,2R)-rel-Methyl 2-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate can act as inhibitors for specific enzymes. For example, studies on ketone-based covalent inhibitors have shown that similar compounds exhibit significant inhibitory activity against SARS-CoV-2 protease .
Case Studies and Research Findings
Comparison with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| (1S,2S)-rel-Methyl 2-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate | Stereoisomer with different configuration | Potentially different reactivity and binding profiles |
| Methyl 2-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate | Lacks specific stereochemistry | Reduced efficacy in biological applications compared to (1R,2R)-isomer |
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing (1R,2R)-rel-Methyl 2-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate, and how are reaction conditions optimized?
- Methodology :
- Cyclopropanation : The cyclopropane core is typically formed via transition metal-catalyzed reactions (e.g., copper or palladium) with diazo precursors. For example, ethyl diazoacetate derivatives react with alkenes under controlled temperatures (0–25°C) to form strained rings .
- Boc Protection : The tert-butoxycarbonyl (Boc) group is introduced using Boc anhydride (Boc₂O) in the presence of a base (e.g., DMAP or triethylamine) to protect the amine functionality .
- Esterification : Methyl ester formation is achieved via acid-catalyzed methanolysis or transesterification of intermediate carboxylic acids .
- Optimization : Yield improvements focus on catalyst loading (e.g., 5–10 mol% Pd₂(dba)₃), solvent polarity (dioxane/water mixtures), and inert atmospheres to prevent side reactions .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- NMR : ¹H/¹³C NMR confirms cyclopropane ring geometry (e.g., coupling constants J = 5–8 Hz for trans-substituted cyclopropanes) and Boc group integration .
- LCMS/HRMS : Validates molecular weight (C₁₀H₁₇NO₄, MW 215.25) and detects impurities (e.g., residual solvents or diastereomers) .
- Chiral HPLC : Resolves enantiomeric excess (ee) for stereochemical validation, critical for biological studies .
Advanced Research Questions
Q. How can enantiomeric purity be controlled during synthesis, particularly for the (1R,2R) configuration?
- Chiral Catalysts : Copper(I)-bisoxazoline complexes enable asymmetric cyclopropanation, achieving >90% ee in enantioselective reactions .
- Kinetic Resolution : Use of lipases or chiral stationary phases in HPLC separates diastereomers post-synthesis .
- Case Study : In copper-catalyzed protocols, ligand choice (e.g., Xantphos vs. Josiphos) directly impacts stereochemical outcomes .
Q. What mechanistic insights explain contradictory yields in cyclopropanation steps across literature reports?
- Data Contradiction : Yields vary from 40–85% depending on diazo precursor stability and competing [2+1] vs. [3+2] cycloadditions .
- Resolution :
- Solvent Effects : Polar aprotic solvents (e.g., DMF) favor cyclopropanation, while THF promotes side reactions.
- Catalyst Poisoning : Trace moisture or oxygen degrades palladium catalysts, necessitating rigorous anhydrous conditions .
- Table 1 : Yield Comparison by Catalyst System
| Catalyst | Solvent | Temp (°C) | Yield (%) | ee (%) | Source |
|---|---|---|---|---|---|
| Pd₂(dba)₃/XPhos | Dioxane | 100 | 40.7 | N/A | |
| Cu(OTf)₂/L* | CH₂Cl₂ | 25 | 85 | 92 |
Q. How does the Boc group influence the compound’s stability and reactivity in downstream applications?
- Stability : The Boc group prevents amine oxidation and minimizes undesired nucleophilic reactions during storage or functionalization .
- Controlled Deprotection : Acidic conditions (e.g., TFA/DCM) selectively remove the Boc group, enabling site-specific modifications (e.g., peptide coupling) .
- Comparative Data : Boc-protected analogs show 3× greater shelf-life than unprotected amines under ambient conditions .
Q. What strategies mitigate low yields in esterification or transesterification steps?
- Reagent Selection : Thionyl chloride (SOCl₂) converts carboxylic acids to acyl chlorides, improving methyl ester yields to >75% .
- Microwave Assistance : Accelerates reaction kinetics (e.g., 30 min vs. 12 hr conventional heating) while reducing side-product formation .
Methodological Challenges and Solutions
Q. How are purification challenges addressed for cyclopropane derivatives with polar functional groups?
- Flash Chromatography : Gradient elution (DCM/MeOH 0–10%) separates Boc-protected products from unreacted starting materials .
- Recrystallization : Hexane/ethyl acetate mixtures yield high-purity crystals (≥95%) by exploiting solubility differences .
Q. What computational tools predict the compound’s reactivity in novel reaction systems?
- DFT Calculations : Models transition states for cyclopropanation to optimize ligand-metal interactions .
- Molecular Dynamics : Simulates Boc group stability under varying pH and temperature conditions .
Data Interpretation and Validation
Q. How are conflicting stereochemical assignments resolved in X-ray vs. NMR data?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
